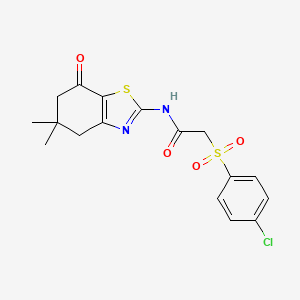
2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H17ClN2O4S2 and its molecular weight is 412.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic molecule that features a sulfonamide group and a substituted benzothiazole moiety. This compound is notable for its potential therapeutic applications due to the presence of both the sulfonyl and benzothiazole functional groups, which are often associated with biological activity.
Structural Characteristics
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C16H18ClN3O3S
- Molecular Weight : 365.84 g/mol
The structure includes:
- A 4-chlorobenzenesulfonyl group.
- An acetamide linked to a tetrahydro-benzothiazole derivative.
Potential Biological Activities
-
Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example:
- N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamide exhibited anticonvulsant activity.
- 4-chloro-N-(substituted phenyl)benzamide demonstrated antimicrobial properties.
- Anticancer Potential : The unique substitution pattern may enhance the anticancer activity of this compound compared to related structures.
- Mechanism of Action : While specific mechanisms for this compound remain unexplored, docking studies could provide insights into its interaction with biological targets such as enzymes or receptors.
Comparative Analysis with Related Compounds
A comparison of structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-2-(benzothiazol-2-yl)acetamide | Contains a benzothiazole and acetamide | Anticonvulsant activity |
| 4-chloro-N-(substituted phenyl)benzamide | Similar sulfonamide structure | Antimicrobial properties |
| 2-(benzenesulfonyl)-N-(benzothiazol-2-yl)acetamide | Benzothiazole and sulfonamide link | Anticancer potential |
This table illustrates how variations in substitution can influence biological activity.
Case Studies and Research Findings
While direct studies on the target compound are scarce, related research provides context:
- Antimicrobial Studies : Research on chloroacetamides indicates that compounds with halogenated phenyl rings exhibit significant antimicrobial effects against Gram-positive bacteria and MRSA. The presence of halogen increases lipophilicity, aiding in cellular penetration .
- Quantitative Structure–Activity Relationship (QSAR) : Studies have employed QSAR analysis to predict the biological activity of newly synthesized compounds based on their structural characteristics. This approach can be applied to assess the potential efficacy of This compound .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMSBQQUAKBBNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














